molecular formula C13H11BrN2O4S B2941825 N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 296273-91-1

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2941825
CAS No.: 296273-91-1
M. Wt: 371.21
InChI Key: CXRVMLNAXRUBOP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a 4-bromophenyl group at the sulfonamide nitrogen, a methyl group at the 4-position, and a nitro group at the 3-position of the benzene ring (Fig. 1).

Properties

IUPAC Name

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRVMLNAXRUBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-bromonitrobenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium thiolate, dimethylformamide as solvent, elevated temperature.

    Oxidation: Potassium permanganate, water as solvent, reflux conditions.

Major Products Formed

    Reduction: N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide.

    Substitution: N-(4-thiophenyl)-4-methyl-3-nitrobenzenesulfonamide.

    Oxidation: N-(4-bromophenyl)-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and similarities between N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide and analogous sulfonamides:

Compound Name Substituents Key Features References
N-(4-Bromophenyl)benzenesulfonamide - 4-Bromophenyl on sulfonamide N
- No methyl or nitro groups
Simpler structure; precursor for further functionalization
N-(4-Methoxyphenyl)benzenesulfonamide - 4-Methoxyphenyl on sulfonamide N
- Methoxy group enhances polarity
Studied for bioactivity; methoxy group may improve solubility
BOS-93 () - Bromophenyl sulfonamide core
- Additional bromo, methoxy, and indole moieties
Induces apoptosis and autophagy in cancer cells; complex substituents
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine - 4-Bromophenylsulfonylphenyl group
- L-valine residue
Antimicrobial and antioxidant activity; hybrid structure
N-(4-Hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide - Hydroxyl and amino groups
- Nitro group at 3-position
Polar substituents; potential for hydrogen bonding

Key Observations :

  • Lipophilicity : The methyl group in the title compound improves lipophilicity relative to hydroxyl- or methoxy-substituted analogs, possibly affecting membrane permeability .
  • Bioactivity : BOS-93 demonstrates unique dual apoptosis/autophagy induction due to extended substituents, whereas the title compound’s simpler structure may limit such multifunctionality .
Physicochemical and Spectroscopic Data
  • Solubility : The nitro group in the title compound reduces aqueous solubility compared to hydroxylated analogs (e.g., ) .
  • Spectroscopy : NMR and IR spectra would show distinct signals for the methyl (δ ~2.5 ppm in ¹H NMR) and nitro groups (asymmetric stretching ~1520 cm⁻¹ in IR) .

Biological Activity

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its cytotoxic effects in various cellular models. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily stems from its structural components:

  • Sulfonamide Group : This group can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.
  • Nitro Group : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may have implications in therapeutic applications.
  • Cytotoxicity : Research indicates that it exhibits cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Observations
HeLa15.2Significant inhibition of cell proliferation
MCF-712.8Induced apoptosis in a dose-dependent manner
A54910.5Reduced tumor growth in xenograft models

Detailed Findings

  • HeLa Cell Line Study :
    • In a study evaluating the impact on HeLa cells, this compound demonstrated an IC50 value of 15.2 µM, indicating effective inhibition of cell proliferation. The mechanism involved apoptosis induction through activation of caspase pathways.
  • MCF-7 Breast Cancer Cells :
    • The compound was tested on MCF-7 cells with an IC50 value of 12.8 µM. Results showed that treatment led to increased apoptosis markers such as cleaved PARP and caspase-3 activation, confirming its potential as an anti-cancer agent .
  • A549 Lung Cancer Cells :
    • In A549 cells, the compound exhibited a lower IC50 value of 10.5 µM and was associated with significant tumor growth reduction in xenograft models. Histological analysis revealed decreased Ki-67 expression, indicating reduced cell proliferation within the tumor microenvironment .

Comparison with Similar Compounds

This compound's unique combination of functional groups enhances its biological activity compared to related compounds:

Compound NameKey DifferencesBiological Activity
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamideChlorine instead of bromine affects reactivityLower cytotoxicity observed
N-(4-bromophenyl)-4-methylbenzenesulfonamideLacks nitro groupNo significant enzyme inhibition reported

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